12(13)Ep-9-KODE

Beschreibung

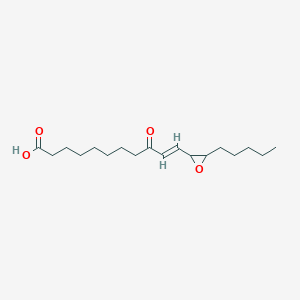

Structure

3D Structure

Eigenschaften

CAS-Nummer |

478931-82-7 |

|---|---|

Molekularformel |

C18H30O4 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

(E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+ |

InChI-Schlüssel |

RCMABBHQYMBYKV-BUHFOSPRSA-N |

Isomerische SMILES |

CCCCCC1C(O1)/C=C/C(=O)CCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

12,13-epoxy-11-oxo-9-octadecenoic acid EPOODA trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 12(13)-Epoxy-9-keto-10(E)-octadecenoic Acid (12(13)Ep-9-KODE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12(13)-epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), a bioactive lipid mediator derived from the oxidative metabolism of linoleic acid. Initially identified for its potent stimulatory effect on aldosterone secretion, emerging evidence suggests its broader involvement in various physiological and pathophysiological processes. This document delves into the chemical properties, biosynthetic pathways, and molecular mechanisms of action of 12(13)Ep-9-KODE. Furthermore, it offers detailed experimental protocols for its extraction, quantification, and analysis, aiming to equip researchers with the necessary knowledge and tools to investigate this intriguing oxylipin.

Introduction: The Emergence of 12(13)Ep-9-KODE as a Signaling Molecule

12(13)Ep-9-KODE is an oxo fatty acid belonging to the class of octadecanoids, which are signaling molecules derived from 18-carbon fatty acids.[1][2] It is a metabolite of linoleic acid, an essential omega-6 polyunsaturated fatty acid, and is formed through both enzymatic and non-enzymatic oxidative pathways.[2][3] The presence of both an epoxide and a keto functional group confers unique chemical reactivity and biological activity to this molecule.[2]

Initially gaining attention for its ability to stimulate aldosterone secretion from adrenal cells, 12(13)Ep-9-KODE is now being investigated for its potential roles in a range of biological contexts, including cardiovascular function and metabolic regulation.[1] This guide aims to provide a detailed technical resource for researchers interested in exploring the multifaceted nature of 12(13)Ep-9-KODE.

Chemical Properties and Biosynthesis

Chemical Structure and Properties

-

Molecular Formula: C₁₈H₃₀O₄

-

Molecular Weight: 310.4 g/mol

-

IUPAC Name: (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid[1]

-

Synonyms: EKODE, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid[1]

Table 1: Physicochemical Properties of 12(13)Ep-9-KODE

| Property | Value | Source |

| Physical State | Solid | [1] |

| Cellular Location | Extracellular, Membrane | [1] |

Biosynthetic Pathways

The formation of 12(13)Ep-9-KODE from linoleic acid is a multi-step process that can occur through both enzymatic and non-enzymatic routes.

2.2.1. Enzymatic Pathway

The primary enzymatic route involves the action of cytochrome P450 (CYP) epoxygenases.[3] This pathway can be summarized in the following steps:

-

Mono-epoxidation: Linoleic acid is first converted to its mono-epoxide derivative, 12(13)-epoxy-9Z-octadecenoic acid (12,13-EpOME), also known as isoleukotoxin.[3]

-

Further Oxidation: Subsequent enzymatic oxidation introduces the keto group at the C-9 position, yielding 12(13)Ep-9-KODE.

Figure 1: Enzymatic biosynthesis of 12(13)Ep-9-KODE.

2.2.2. Non-Enzymatic Pathway

12(13)Ep-9-KODE can also be formed non-enzymatically through the autoxidation of linoleic acid, a process often initiated by free radicals.[2] This pathway is particularly relevant under conditions of oxidative stress.

Molecular Mechanism of Action: Aldosterone Secretion

The most well-characterized biological effect of 12(13)Ep-9-KODE is its potent stimulation of aldosterone secretion from adrenal glomerulosa cells.[1] The mechanism of action appears to target the early stages of steroidogenesis, specifically the pathway leading to the formation of pregnenolone.[1] While the direct receptor for 12(13)Ep-9-KODE has not been definitively identified, the signaling cascade likely involves the mobilization of intracellular calcium, a common mechanism for many lipid mediators.

Based on the known signaling pathways of aldosterone secretagogues like angiotensin II, a plausible mechanism for 12(13)Ep-9-KODE action is proposed below.[4][5]

Figure 2: Proposed signaling cascade of 12(13)Ep-9-KODE in adrenal cells.

This proposed pathway suggests that 12(13)Ep-9-KODE may bind to a G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium and increasing intracellular calcium concentrations.[4] This rise in calcium activates Ca²⁺/calmodulin-dependent protein kinases (CaMK), which in turn upregulate the expression of key steroidogenic enzymes like Steroidogenic Acute Regulatory Protein (StAR) and aldosterone synthase (CYP11B2), ultimately leading to increased aldosterone production.[5]

Experimental Protocols: Analysis of 12(13)Ep-9-KODE

The accurate quantification of 12(13)Ep-9-KODE in biological samples is crucial for understanding its physiological and pathological roles. Due to its low abundance, a sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for cleaning up biological samples and concentrating the analyte of interest.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., a deuterated analog of 12(13)Ep-9-KODE)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

SPE cartridges (e.g., C18)

Protocol:

-

Sample Spiking: Add a known amount of the internal standard to the biological sample.

-

Protein Precipitation: Precipitate proteins by adding cold ACN. Centrifuge and collect the supernatant.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by washing with MeOH followed by water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% MeOH in water) to remove polar impurities.

-

Elution: Elute 12(13)Ep-9-KODE and other oxylipins with a higher concentration of organic solvent (e.g., MeOH or ACN).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Sources

- 1. Epoxy-keto derivative of linoleic acid stimulates aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

12(13)Ep-9-KODE: Structural Biology, Biosynthesis, and Analytical Methodologies in Lipidomics

Executive Summary

12(13)Ep-9-KODE (12,13-epoxy-9-keto-10-octadecenoic acid) is a highly bioactive oxylipin and a downstream oxidized linoleic acid metabolite (OXLAM). As the field of lipidomics matures, OXLAMs have transitioned from being viewed merely as byproducts of lipid peroxidation to being recognized as critical signaling mediators in inflammation, oxidative stress, and metabolic dysregulation[1][2]. This technical guide provides an in-depth analysis of the structural properties, biosynthetic pathways, and analytical quantification of 12(13)Ep-9-KODE, tailored for researchers and drug development professionals targeting lipid-driven pathologies.

Chemical Structure and Physicochemical Properties

12(13)Ep-9-KODE is an oxo fatty acid characterized by an 18-carbon aliphatic chain containing an epoxide group at the C12-C13 position, a ketone at C9, and a trans-double bond at C10[3][4]. This unique structural motif confers specific biophysical properties, allowing it to interact with cellular membranes and intracellular receptors such as Peroxisome Proliferator-Activated Receptors (PPARs)[5].

Table 1: Physicochemical Properties of 12(13)Ep-9-KODE

| Property | Value |

| Molecular Formula | C18H30O4[3] |

| Monoisotopic Mass | 310.2144 Da[4] |

| IUPAC Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid[3] |

| PubChem CID | 5283007[3] |

| Lipid Class | Octadecanoid / Oxylipin[6] |

| Predicted Collision Cross Section (CCS) | ~177.4 Ų ([M+H]+ adduct)[7] |

Biosynthetic Pathway and Mechanistic Biology

The synthesis of 12(13)Ep-9-KODE is a multi-step enzymatic and non-enzymatic process originating from linoleic acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in the human diet.

-

Primary Oxidation: LA undergoes oxygenation via lipoxygenase (LOX) enzymes or non-enzymatic auto-oxidation under high oxidative stress to form 9-hydroperoxyoctadecadienoic acid (9-HPODE)[2][8].

-

Ketone Formation: 9-HPODE is reduced and dehydrated to form 9-ketooctadecadienoic acid (9-KODE)[8][9].

-

Epoxidation: Cytochrome P450 (CYP450) epoxygenases subsequently oxidize the C12-C13 double bond of 9-KODE to form the epoxide ring, yielding 12(13)Ep-9-KODE[2][9].

Causality in Pathway Activation: In disease states characterized by elevated reactive oxygen species (ROS) or upregulated LOX/CYP450 activity, the flux through this pathway increases dramatically. This shifts the lipidomic profile toward pro-inflammatory OXLAMs, which can propagate cellular damage and recruit immune cells[2][8].

Biosynthetic pathway of 12(13)Ep-9-KODE from Linoleic Acid via LOX and CYP450.

Pathophysiological Roles and Clinical Relevance

As a pro-inflammatory lipid mediator, 12(13)Ep-9-KODE serves as both a biomarker of oxidative stress and a potential therapeutic target across multiple indications:

-

Atherosclerosis & Cardiovascular Disease: 12(13)Ep-9-KODE is heavily elevated in atherosclerotic models. Interventions that modulate lipid metabolism and PPAR signaling (e.g., Jingzhi Guanxin administration) significantly reduce serum levels of 12(13)Ep-9-KODE, correlating with reduced plaque burden and diminished liver lipid deposition[5][10].

-

Hepatic Dysfunction (Wilson Disease): In murine models of Wilson disease (e.g., tx-j mice), hepatic accumulation of copper induces severe oxidative stress, leading to a marked elevation of CYP450-generated PUFA epoxides, specifically 12(13)Ep-9-KODE and 9(10)-EpOME[2].

-

Neurodegeneration: Altered oxylipin profiles, including linoleic acid epoxides, are implicated in Alzheimer's disease pathology, particularly in populations with comorbid Type 2 Diabetes, reflecting systemic oxidative stress and vascular dysfunction[11].

Table 2: 12(13)Ep-9-KODE Modulation in Disease Models

| Disease State | Model/Subject | 12(13)Ep-9-KODE Level | Mechanistic Implication |

| Atherosclerosis | ApoE-/- Mice | Highly Elevated | PPAR dysregulation, lipid deposition[5] |

| Wilson Disease | tx-j Mice | Elevated | Copper-induced ROS, CYP450 activation[2] |

| Zinc Deficiency | Human Adolescents | Elevated | Increased pro-inflammatory LOX/CYP flux[8] |

Analytical Methodologies: LC-MS/MS Quantification Protocol

Accurate quantification of oxylipins requires rigorous pre-analytical handling to prevent ex vivo auto-oxidation. The following self-validating protocol outlines the extraction and LC-MS/MS analysis of 12(13)Ep-9-KODE from plasma[9][10][12].

Rationale for Experimental Choices:

-

Antioxidant Addition: BHT (Butylated hydroxytoluene) is added immediately to plasma to quench ROS and prevent the artificial, non-enzymatic generation of OXLAMs during the extraction process.

-

Solid Phase Extraction (SPE): Removes high-abundance phospholipids and proteins that cause severe ion suppression in the mass spectrometer, ensuring a self-validating and reproducible recovery rate.

-

Negative Electrospray Ionization (ESI-): Oxylipins contain a carboxylic acid moiety that readily deprotonates to form [M-H]- ions in basic or neutral conditions, making ESI- the most sensitive and stable ionization mode for detection[7][9].

Step-by-Step Protocol:

-

Sample Preparation: Thaw plasma samples on ice. Aliquot 100 µL of plasma and immediately add 10 µL of antioxidant cocktail (0.2 mg/mL BHT/EDTA) and 10 µL of deuterated internal standard (e.g., d4-9-HODE).

-

Protein Precipitation: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins[12].

-

Solid Phase Extraction (SPE):

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 2 mL methanol, followed by 2 mL MS-grade water.

-

Load the supernatant from step 2 onto the cartridge.

-

Wash with 2 mL of 10% methanol in water to elute polar interferents.

-

Elute the oxylipin fraction with 2 mL of ethyl acetate.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried pellet in 50 µL of Methanol/Water (1:1, v/v).

-

UPLC Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Kinetex C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C. Use a gradient mobile phase of Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile (Mobile Phase B)[10].

-

MS/MS Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transition for 12(13)Ep-9-KODE (Precursor m/z 309.2 [M-H]-)[7]. Use the internal standard to normalize peak areas and calculate absolute concentrations via a 7-point calibration curve.

LC-MS/MS workflow for the extraction and quantification of 12(13)Ep-9-KODE.

Drug Development Implications

For drug development professionals, 12(13)Ep-9-KODE represents a highly specific pharmacodynamic biomarker for evaluating therapies targeting the LOX and CYP450 pathways:

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: While sEH inhibitors typically target arachidonic acid epoxides (EETs) to preserve their anti-inflammatory cardiovascular effects, their impact on linoleic acid epoxides like 12(13)Ep-9-KODE must be carefully monitored. The accumulation of OXLAMs can exert paradoxical pro-inflammatory effects, making 12(13)Ep-9-KODE a vital safety biomarker in sEH inhibitor trials[2][11].

-

Antioxidant and PPAR Modulators: Investigational drugs that activate PPARα/γ can enhance lipid clearance, thereby reducing the upstream substrate (LA) availability and subsequently lowering systemic 12(13)Ep-9-KODE levels, ameliorating vascular inflammation[5].

References

-

12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Showing Compound 12(13)Ep-9-KODE (FDB029600) - FooDB Source: FooDB URL: [Link]

-

12(13)ep-9-kode (C18H30O4) - PubChemLite Source: Université du Luxembourg URL:[Link]

-

Showing NP-Card for 12(13)Ep-9-KODE (NP0339367) - NP-MRD Source: Natural Products Magnetic Resonance Database URL:[Link]

-

Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy Source: Frontiers in Endocrinology URL:[Link]

-

Jingzhi Guanxin Oral Liquids Attenuate Atherosclerotic Coronary Heart Disease via Modulating Lipid Metabolism and PPAR-Related Targets Source: MDPI URL:[Link]

-

Hepatic oxylipin profiles in mouse models of Wilson disease: New insights into early hepatic manifestations Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Oxylipin Profiling of Alzheimer's Disease in Nondiabetic and Type 2 Diabetic Elderly Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Chuanzhitongluo capsule ameliorates microcirculatory dysfunction in rats: Efficacy evaluation and metabolic profiles Source: Frontiers in Pharmacology URL:[Link]

-

Extensive metabolic consequences of human glycosyltransferase gene knockouts in prostate cancer Source: Nature Communications / D-NB URL:[Link]

-

Effects of Zinc-Biofortified Wheat Intake on Plasma Markers of Fatty Acid Metabolism and Oxidative Stress Among Adolescents Source: MDPI URL:[Link]

Sources

- 1. Frontiers | Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy [frontiersin.org]

- 2. Hepatic oxylipin profiles in mouse models of Wilson disease: New insights into early hepatic manifestations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. np-mrd.org [np-mrd.org]

- 5. mdpi.com [mdpi.com]

- 6. Showing Compound 12(13)Ep-9-KODE (FDB029600) - FooDB [foodb.ca]

- 7. PubChemLite - 12(13)ep-9-kode (C18H30O4) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Chuanzhitongluo capsule ameliorates microcirculatory dysfunction in rats: Efficacy evaluation and metabolic profiles [frontiersin.org]

- 10. Jingzhi Guanxin Oral Liquids Attenuate Atherosclerotic Coronary Heart Disease via Modulating Lipid Metabolism and PPAR-Related Targets [mdpi.com]

- 11. Oxylipin Profiling of Alzheimer’s Disease in Nondiabetic and Type 2 Diabetic Elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

12(13)Ep-9-KODE: Synonyms, Nomenclature, and Analytical Methodologies in Oxylipin Lipidomics

Executive Summary In the field of targeted lipidomics, the accurate identification and quantification of oxygenated polyunsaturated fatty acids (oxylipins) are paramount for understanding cellular signaling and metabolic regulation. Among the myriad of linoleic acid (LA) metabolites, 12(13)Ep-9-KODE has emerged as a potent bioactive lipid mediator implicated in oxidative stress, hepatic pathology, and neurodevelopmental disorders. As a Senior Application Scientist, I frequently encounter analytical and reporting errors stemming from legacy nomenclature and ex vivo auto-oxidation artifacts. This whitepaper establishes the IUPAC-aligned structural nomenclature, details the mechanistic biology of 12(13)Ep-9-KODE, and provides a self-validating LC-MS/MS methodology for its accurate quantification.

Chemical Identity and the Nomenclature Imperative

Linoleic acid (18:2n-6) is the most abundant polyunsaturated fatty acid in the mammalian diet. Its downstream oxygenated metabolites (octadecanoids) are critical signaling molecules. However, the scientific literature has historically been plagued by ambiguous nomenclature regarding its keto-epoxide derivatives.

The compound is widely referred to by its legacy acronym, EKODE (12,13-epoxy-9-keto-10(trans)-octadecenoic acid). As highlighted by the American Chemical Society's comprehensive review on octadecanoids, the acronym EKODE is structurally misleading; the "DE" suffix implies a dienoic (two double bonds) structure, whereas the molecule is actually monounsaturated[1].

To standardize lipidomic reporting and eliminate structural ambiguity, the IUPAC-aligned nomenclature 12(13)Ep-9-KODE is now the accepted standard[1]. In this system:

-

12(13)Ep denotes the epoxide bridge across carbons 12 and 13.

-

9-K (or 9-oxo) denotes the ketone group at carbon 9.

-

ODE (octadecenoic acid) accurately reflects the 18-carbon, monounsaturated backbone.

Quantitative Data & Chemical Properties

The following table summarizes the critical physicochemical properties and mass spectrometry parameters required for the targeted analysis of 12(13)Ep-9-KODE[2],[1].

| Property | Value | Source |

| Standardized Name | 12(13)Ep-9-KODE | [1] |

| IUPAC Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid | [2] |

| Common Synonyms | EKODE; 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | [1] |

| Chemical Formula | C₁₈H₃₀O₄ | [2] |

| Monoisotopic Mass | 310.2144 Da | [2] |

| Precursor Ion (ESI-) | [M-H]⁻ m/z 309.2 | [2] |

| Primary Product Ions | m/z 291.1, 209.1, 265.2 | [2] |

Biosynthetic Pathways and Mechanistic Causality

The biosynthesis of 12(13)Ep-9-KODE is a multi-step process that can occur via highly regulated enzymatic cascades or non-enzymatic, auto-oxidative routes driven by cellular stress.

-

Enzymatic Route : Linoleic acid is first epoxidized by Cytochrome P450 (CYP450) enzymes to form 12(13)-EpOME. Subsequent dehydrogenation yields the keto-epoxide 12(13)Ep-9-KODE. Alternatively, Lipoxygenase (LOX) can convert LA to 9-HODE, which is subsequently epoxidized[1].

-

Non-Enzymatic Route : Under conditions of high oxidative stress, reactive oxygen species (ROS) drive the auto-oxidation of LA into racemic mixtures of keto-epoxides[3].

Biosynthetic pathways of 12(13)Ep-9-KODE from Linoleic Acid via enzymatic and ROS-mediated steps.

Biological Significance and Target Pathways

As an application scientist analyzing lipidomic profiles across various disease models, I have observed 12(13)Ep-9-KODE acting as both a critical biomarker of tissue damage and an active signaling molecule:

-

Hepatic Pathology & Cirrhosis : In mouse models of Wilson disease (a severe copper-overload disorder), hepatic levels of 12(13)Ep-9-KODE are significantly elevated, correlating directly with profound lipid peroxidation and oxidative stress[3]. Furthermore, complex oxylipin modulation, including elevated EKODE variants, has been linked to short-term mortality in patients suffering from acute-on-chronic liver failure (ACLF)[4].

-

Neurodevelopmental Disorders : In models of Maternal Immune Activation (MIA)—a well-established proxy for investigating schizophrenia and autism spectrum disorder (ASD) risk—juvenile offspring exhibit significantly higher hippocampal levels of 12(13)Ep-9-KODE[5]. This accumulation is driven by the dysregulation of soluble epoxide hydrolase (sEH), an enzyme that typically degrades epoxy fatty acids to maintain neuro-inflammatory homeostasis[5].

-

Antioxidant Response Activation : Mechanistically, 12(13)Ep-9-KODE serves as a strong activator of the Antioxidant Response Element (ARE). This activation requires the transcription factor Nrf2, allowing the cell to initiate protective transcriptional responses against escalating oxidative stress[6].

Analytical Methodologies & Self-Validating Protocols

Self-validating LC-MS/MS protocol for the extraction and quantification of 12(13)Ep-9-KODE.

Step-by-Step Extraction and Quantification Methodology:

-

Sample Collection and Quenching :

-

Action: Harvest plasma or tissue strictly on ice. Immediately homogenize in a quenching cocktail containing 0.1% Butylated hydroxytoluene (BHT) and 1 mM EDTA.

-

Causality: BHT acts as a potent radical scavenger, while EDTA chelates trace metals (e.g., Fe²⁺, Cu²⁺). Together, they arrest the non-enzymatic auto-oxidation of endogenous linoleic acid during sample handling, preventing the artifactual generation of 12(13)Ep-9-KODE.

-

-

Internal Standard Spiking :

-

Action: Spike the homogenate with a heavy-isotope labeled oxylipin internal standard mixture (e.g., d4-9-HODE or d11-11(12)-EpETrE).

-

Causality: This establishes a self-validating baseline. The internal standard tracks identical chemical behavior to the endogenous analytes, mathematically correcting for variable extraction recoveries and compensating for matrix-induced ion suppression in the MS source.

-

-

Solid Phase Extraction (SPE) :

-

Action: Load the sample onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric cartridge. Wash with 5% methanol in water, and elute with methanol/ethyl acetate (1:1, v/v).

-

Causality: The HLB sorbent retains hydrophobic oxylipins. The 5% methanol wash removes salts and polar interferents (e.g., sugars, amino acids) that cause ion suppression. Ethyl acetate ensures the efficient elution of highly lipophilic epoxides while leaving complex, strongly-bound phospholipids on the column.

-

-

UHPLC-MS/MS Analysis :

-

Action: Resolve the eluate on a sub-2 µm C18 column using a gradient of water/acetonitrile containing 0.1% acetic acid. Detect via negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode, targeting the m/z 309.2 → 209.1 and 309.2 → 291.1 transitions[2].

-

Causality: The acidic mobile phase ensures the carboxylic acid moiety remains protonated during chromatography, preventing peak tailing and ensuring sharp resolution from isobaric species. In the ESI source, the molecule readily deprotonates to yield the [M-H]⁻ precursor ion for highly sensitive detection.

-

Conclusion

Standardizing the nomenclature to 12(13)Ep-9-KODE is not merely a semantic exercise; it is a prerequisite for reproducible, cross-institutional lipidomics[1]. By combining precise chemical identification with self-validating extraction protocols that prevent ex vivo oxidation, researchers can accurately map the role of this potent octadecanoid in oxidative stress, liver pathology, and neurodevelopment.

References

- Title: 12(13)

- Source: xiahepublishing.

- Source: eScholarship.

- Source: acs.

- Source: benchchem.

- Source: pnas.

Sources

The Tri-Phasic Biological Activity of trans-EKODE-(E)-Ib

trans-EKODE-(E)-Ib: Mechanistic Profiling and Biological Activity of an Advanced Lipid Peroxidation Product

As a Senior Application Scientist specializing in bioactive lipid mediators, I frequently encounter the misconception that non-enzymatic lipid peroxidation products are merely inert bystanders of oxidative stress. In reality, molecules like trans-EKODE-(E)-Ib (12,13-epoxy-9-keto-10(trans)-octadecenoic acid) are potent, concentration-dependent signaling hubs. Derived from the autooxidation of linoleic acid—the most abundant polyunsaturated fatty acid in human plasma—trans-EKODE-(E)-Ib possesses a highly reactive α,β-unsaturated epoxyketone core[1].

This technical guide is designed to dissect the biological activity of trans-EKODE-(E)-Ib, moving beyond basic structural data to explore the causality behind its concentration-dependent signaling, its unique electrophilic reactivity, and the self-validating experimental protocols required to study it accurately in the laboratory.

The physiological impact of trans-EKODE-(E)-Ib is strictly governed by its local concentration, dictating which cellular receptors and stress pathways are engaged.

A. Low-Dose Pro-Inflammatory Axis (< 1 µM)

At nanomolar to low-micromolar concentrations (e.g., 150–300 nM), trans-EKODE-(E)-Ib acts as a potent pro-inflammatory mediator, particularly in macrophages and colonic epithelial cells. The mechanistic rationale here is driven by the rapid phosphorylation and activation of c-Jun N-terminal kinase (JNK), which subsequently triggers NF-κB signaling[2]. In our laboratory models, this low-dose exposure exacerbates colonic inflammation and accelerates tumorigenesis by upregulating pro-inflammatory cytokines.

B. Mid-Dose Endocrine Modulation (1–5 µM)

In adrenal glomerulosa cells, trans-EKODE-(E)-Ib exhibits a fascinating biphasic endocrine effect. At 1 to 5 µM, it stimulates the synthesis of aldosterone and corticosterone by acting on the early steroidogenic pathway leading to pregnenolone[3]. The causality behind this secretion is a rapid, transient spike in intracellular calcium ( Ca2+ ). Interestingly, this stimulatory effect is most prominent when classical agonists (like angiotensin II and potassium) are at submaximal levels, suggesting EKODE acts as a physiological amplifier during metabolic syndrome or obesity-driven oxidative stress.

C. High-Dose Cytoprotective Axis (> 10 µM)

When concentrations exceed 10 µM, the molecule's electrophilic nature forces a cellular defense response. In neuronal cells, high-dose trans-EKODE-(E)-Ib covalently interacts with the repressor protein Keap1, facilitating the nuclear translocation of Nrf2. This activates the Antioxidant Response Element (ARE), inducing the expression of cytoprotective genes such as NQO1 and Heme Oxygenase-1 (Hmox1)[1].

Fig 1: Concentration-dependent signaling axes of trans-EKODE-(E)-Ib.

Quantitative Data Summary

To aid in experimental design, the following table synthesizes the quantitative thresholds and biological targets of trans-EKODE-(E)-Ib based on validated lipidomic and cell-based assays[2][3][4].

| Concentration Range | Primary Cell Target | Molecular Pathway | Physiological Outcome |

| 150 – 300 nM | Macrophages (RAW 264.7), Colon (HCT-116) | JNK / NF-κB | Upregulation of pro-inflammatory cytokines; exacerbation of colitis. |

| 1.0 – 5.0 µM | Adrenal Glomerulosa / Fasciculata | Ca2+ influx → Pregnenolone | Stimulation of aldosterone and corticosterone secretion. |

| > 5.0 µM | Adrenal Glomerulosa | Unknown / Toxicity | Inhibition of aldosteronogenesis (Biphasic response). |

| 10.0 – 20.0 µM | Neuronal Cells | Keap1 / Nrf2 / ARE | Induction of NQO1 and cytoprotective antioxidant responses. |

Electrophilic Reactivity: The Cysteine Adduct Mechanism

A critical, often overlooked aspect of trans-EKODE-(E)-Ib is its chemical reactivity. The molecule features a trans carbon-carbon double bond situated precisely between a 9-keto and a 12,13-epoxy group[5]. This creates an electrophilic trap. Recent structural biology studies demonstrate that trans-EKODE-(E)-Ib forms highly stable adducts with biological nucleophiles—specifically cysteine residues—via a rapid Michael addition, which is immediately followed by an unexpected epoxide opening[6].

Because these EKODE-Cys adducts are highly stable, they serve as excellent Advanced Lipoxidation End-products (ALEs) for tracking in vivo oxidative stress and inflammation via mass spectrometry[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, assays involving trans-EKODE-(E)-Ib must account for its biphasic nature and rapid reactivity. Below are two self-validating protocols designed with built-in causality checks.

Protocol A: In Vitro Aldosterone Secretion Assay (Adrenal Glomerulosa)

Causality Check: Why use submaximal potassium? Because trans-EKODE-(E)-Ib's stimulatory effect is masked if the cells are already saturated by classical agonists[3].

-

Cell Preparation: Culture primary rat adrenal glomerulosa cells in DMEM/F12 supplemented with 10% FBS. Serum-starve for 12 hours prior to treatment to establish a baseline.

-

Submaximal Priming: Exchange media to a buffer containing submaximal potassium (e.g., 3.6 mmol/L) to sensitize the early steroidogenic pathway.

-

Treatment Matrix (The Validation Step):

-

Group 1 (Vehicle): 0.1% Ethanol.

-

Group 2 (Test): 2.5 µM trans-EKODE-(E)-Ib.

-

Group 3 (Negative Control): 2.5 µM trans-EKODE-(E)-Ib + 100 nM Atrial Natriuretic Peptide (ANP). Rationale: ANP specifically inhibits the early pathway leading to pregnenolone, validating that EKODE acts precisely at this upstream node.

-

Group 4 (High Dose): 10 µM trans-EKODE-(E)-Ib. Rationale: Validates the biphasic inhibitory effect.

-

-

Incubation & Readout: Incubate for 2 hours at 37°C. Collect the supernatant and quantify aldosterone via LC-MS/MS or a validated ELISA.

Protocol B: LC-MS/MS Detection of EKODE-Cysteine Adducts

Causality Check: Free trans-EKODE-(E)-Ib has a short half-life in biological matrices due to its electrophilicity. Measuring the stable Cys-adduct provides a more accurate reflection of cumulative oxidative stress[6].

-

Sample Lysis & Reduction: Lyse tissues in RIPA buffer containing mild alkylating agents (to prevent artifactual oxidation).

-

Internal Standard Spiking: Immediately spike the lysate with a heavy-isotope labeled internal standard (e.g., 13C -EKODE-Cys) to account for ionization suppression during MS analysis.

-

Proteolytic Digestion: Digest the protein extract with Trypsin overnight at 37°C to yield peptide fragments containing the EKODE-adducted cysteine residues.

-

Solid Phase Extraction (SPE): Clean up the digested peptides using a C18 SPE cartridge, eluting with 80% acetonitrile.

-

LC-MS/MS Analysis: Run the eluate on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Target the specific precursor-to-product ion transitions corresponding to the Michael addition/epoxide-opened mass shift (+310.4 Da added to the Cys-peptide).

Fig 2: Self-validating LC-MS/MS workflow for EKODE-Cys adduct quantification.

Conclusion & Translational Outlook

trans-EKODE-(E)-Ib is far more than a structural curiosity; it is a critical signaling lipid that bridges the gap between metabolic oxidative stress and chronic inflammation/endocrine dysfunction. For drug development professionals, targeting the pathways activated by this specific EKODE isomer—whether by inhibiting JNK in the gut or modulating calcium influx in the adrenal gland—offers a novel therapeutic window into treating obesity-related hypertension and inflammatory bowel diseases.

References

- trans-EKODE-(E)-Ib (CAS 478931-82-7), Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSI7kSK_hFrGwooAM4qYBmv_kg_dT6l5tJEI90aeVV8q7nz8uyCHTcPW9o6xXQ7Lk7_MRVx7Br6fS5ftbVase14ONEVMa0XnXrW-Aa8Ec0usn6ZxjJTw8iIbHHArV0Di77JhUl-22Z]

- Epoxy-Keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion, Hypertension (2004).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERry-3t7sw4LIK3LnksgLuYhTMM6MrJ-mJGvWGh2OGLnPyG4Cs-k4fbsgqmnqFmAE1l2fvOjCTQXDlNP-h2oQ3cojHc5ysSbFSm3l-Rm706E3hKPLEF885D4oOW4jYSNuwOg7CaN36x2hm_84vOcGU1kTfpIthtS_vp1qRkA==]

- The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis, NIH/PMC (2021).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU0b0VA84rArUJbcMEf9CqR88NpOEP8BATlT1ZkwcDiWeXBlDDFkPjPFOW-R0R81XTIMCGM3PfIM6PWdaPfr5qIH3Zy1O8JyIgdxTxFPeZQiduiBI-5X-GYTWv0X9nwMLnIGwhhvVe-yzbrhQ=]

- The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation, PNAS (2025).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxTsV12ctk0ZEu_rvnUX6t6gV1fL-tmEWgmZ69jETScgwnc99NjTcW1YEdmRu1i3weUGTXcG5zrqd35vvL8x2DoSmbO_V89LYyB-eOIWGgl9H-uZVhcyFxsZf2e1tdyLsdL58GZawQBFGeOA==]

- Structure Database (LMSD) - trans-EKODE-(E)-Ib, LIPID MAPS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELs47N2lLQOGU3_iB9_USXoot2quNIc2DW1_nCA1WvhqMa_Jzewzc0ZPuILIgJf-6tnYKSEuyvMKjZJq9QB9U6mW_pMSYdDgHIiXnl0VhSSEdHZw1HYlWxH9zkZEInq5CVWZK2ME7PgbskBm1tskHT]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. LIPID MAPS [lipidmaps.org]

- 5. trans-EKODE-(E)-Ib | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. pnas.org [pnas.org]

An In-Depth Technical Guide to the Function of 12,13-epoxy-9-keto-10(trans)-octadecenoic acid

This guide provides a comprehensive technical overview of 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), a biologically active lipid mediator derived from the peroxidation of linoleic acid. For researchers, scientists, and professionals in drug development, this document details the core functions, underlying mechanisms, and experimental considerations for studying this multifaceted molecule.

Introduction: The Significance of an Oxidized Lipid

12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) is an endogenous signaling molecule that emerges from both enzymatic and non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human body.[1][2] Its structure, featuring an epoxide and a keto group, confers a high degree of reactivity and biological activity.[1] This guide will delve into the known functions of EKODE, from its role in cellular defense to its implications in endocrine regulation and potential involvement in human disease.

Biosynthesis and Chemical Properties

EKODE is formed in vivo and in vitro through a free radical mechanism, which can be initiated by enzymatic or non-enzymatic pathways.[1][2] This process involves the conversion of linoleic acid into hydroperoxide intermediates that are subsequently transformed into the more stable EKODE.[1]

Chemical Structure:

-

Molecular Formula: C₁₈H₃₀O₄[3]

-

Molecular Weight: 310.4 g/mol [3]

-

Key Features: A trans carbon-carbon double bond between a 9-keto group and a 12,13-epoxy group.[3]

Core Functional Roles of EKODE

Current research has identified two primary areas of EKODE's biological activity: the activation of cytoprotective pathways and the stimulation of steroidogenesis.

Activation of the Antioxidant Response Element (ARE)

A key function of EKODE is the activation of the Antioxidant Response Element (ARE), a critical pathway for cellular protection against oxidative stress.[3] This is particularly relevant in neuronal cells, where EKODE induces the expression of ARE-regulated cytoprotective genes like NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Mechanism of Action: The Keap1-Nrf2 Pathway

While the precise mechanism for EKODE is still under investigation, it is hypothesized to function as an electrophile that modulates the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and proteasomal degradation.[4][5] Electrophilic compounds can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5] This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter region of target genes, and initiate their transcription.[4][5]

A related compound, 13-oxo-octadecadienoic acid (13-KODE), has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), suggesting a conserved mechanism among keto-fatty acids.[6]

Signaling Pathway: EKODE-induced Nrf2 Activation

Caption: Proposed pathway for Nrf2 activation by 12,13-EKODE.

Stimulation of Adrenal Steroidogenesis

EKODE is a potent stimulator of aldosterone and corticosterone synthesis in adrenal cells.[3] This effect is observed at concentrations ranging from 0.5 to 5 µM.[1][7] The stimulatory effect of EKODE is most pronounced when the effects of other stimulators like angiotensin and potassium are submaximal.[1]

Mechanism of Action: Role of Intracellular Calcium

The stimulation of steroidogenesis by EKODE appears to be mediated by an increase in intracellular calcium.[3] The mechanism is thought to involve the early pathway of steroid synthesis, leading to the production of pregnenolone.[1] This action is inhibited by atrial natriuretic peptide.[1]

Pathophysiological Relevance

Elevated plasma levels of EKODE have been observed in some obese individuals and have been correlated with increased aldosterone levels, body mass index, and systolic blood pressure.[1][7] This suggests that EKODE may be a contributing factor to the deleterious effects of obesity and oxidative stress, potentially linking diet-derived oxidized fatty acids to hypertension.[1][7]

Experimental Workflow: Investigating EKODE's Effect on Aldosterone Production

Caption: A typical workflow for assessing aldosterone production.

Potential Roles in Inflammation and Apoptosis

While direct evidence for 12,13-EKODE is still emerging, studies on related keto-octadecenoic acids suggest potential roles in inflammation and apoptosis.

-

Anti-inflammatory Effects: A similar molecule, 13-KODE, has been shown to suppress inflammatory responses in macrophages by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 signaling pathway.[6][8] This suggests that 12,13-EKODE may possess similar anti-inflammatory properties.

-

Induction of Apoptosis: Another related compound, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), induces apoptosis in human ovarian cancer cells through the mitochondrial pathway.[9] This involves the dissipation of mitochondrial membrane potential, release of cytochrome c, and modulation of Bcl-2 family proteins.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of 12,13-EKODE and a related compound.

| Compound | Biological Activity | Cell Type/System | Concentration/EC₅₀ | Reference(s) |

| 12,13-EKODE | Stimulation of Aldosterone Synthesis | Rat Adrenal Glomerulosa Cells | 0.5 - 5 µM | [1][7] |

| 12,13-EKODE | Plasma Concentration in Humans | Human Plasma | 10⁻⁹ to 5x10⁻⁷ M | [1][7] |

| 13-KODE | Inhibition of LPS-induced NO production | RAW 264.7 Macrophages | IC₅₀ ≈ 10 µM | [8] |

| 9-EE-KODE | Induction of Apoptosis | Human Ovarian Cancer (HRA) Cells | Effective at 25-100 µM | [9] |

Experimental Protocols

Extraction and Quantification of 12,13-EKODE from Plasma by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of EKODE from plasma samples. Optimization will be required based on the specific instrumentation and sample matrix.

Materials:

-

Plasma sample

-

Internal standard (e.g., d4-labeled EKODE)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Extraction solvent (e.g., ethyl acetate or hexane/ethyl acetate mixture)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add the internal standard.

-

Protein Precipitation: Add 3 volumes of ice-cold protein precipitation solvent. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add an equal volume of extraction solvent. Vortex for 1 minute.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Collection of Organic Phase: Transfer the upper organic phase to a clean tube. Repeat the extraction on the aqueous phase for a total of two extractions.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay measures the ability of EKODE to activate the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Cell line (e.g., HepG2 or neuronal cells)

-

Transfection reagent

-

12,13-EKODE

-

Dual-luciferase assay kit

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 12,13-EKODE or vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.

Conclusion and Future Directions

12,13-epoxy-9-keto-10(trans)-octadecenoic acid is a bioactive lipid with demonstrated effects on cellular defense mechanisms and steroid hormone production. Its link to oxidative stress and its potential role in obesity-related hypertension make it a molecule of significant interest for future research.

Further studies are needed to:

-

Elucidate the precise molecular interactions between EKODE and the Keap1-Nrf2 pathway.

-

Detail the signaling cascade downstream of the EKODE-induced calcium increase in adrenal cells.

-

Confirm and characterize the anti-inflammatory and pro-apoptotic effects of 12,13-EKODE in various cell types and disease models.

-

Investigate the metabolic fate of EKODE in vivo to better understand its bioavailability and clearance.

A deeper understanding of these aspects will be crucial for harnessing the therapeutic potential of this and other related oxidized fatty acids.

References

- Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L.

- Epoxy-keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. (2004). PubMed.

- The Biosynthetic Pathway of 9,10-12,13-Diepoxyoctadecanoate from Linoleic Acid: A Technical Guide. (n.d.). Benchchem.

- 9-Oxo-(10E,12E)-octadecadienoic Acid, a Cytotoxic Fatty Acid Ketodiene Isolated From Eggplant Calyx, Induces Apoptosis in Human Ovarian Cancer (HRA) Cells. (2015). PubMed.

- The Molecular Mechanisms Regulating the KEAP1-NRF2 P

- The Biosynthetic Pathway of 9,10-12,13-Diepoxyoctadecanoate from Linoleic Acid: A Technical Guide. (n.d.). Benchchem.

- Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-Dienoic Acid (13-KODE) Derived from Salicornia herbacea L.

- Epoxy-Keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. (2004). PubMed.

- Induction of apoptosis by 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol from Isaria japonica Yasuda through intracellular reactive oxygen species formation and caspase-3 activation in human leukemia HL-60 cells. (2003). PubMed.

- Dual Luciferase Reporter Assay Protocol. (n.d.). BOC Sciences.

- The Keap1-Nrf2 pathway: Mechanisms of activation and dysregul

- Distinct Mechanisms Are Responsible for Nrf2-Keap1 Pathway Activation at Different Stages of Rat Hep

- Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles. (2007). PubMed.

- Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria. (2001). PubMed.

- EVALUATION OF AN ALDOSTERONE SYNTHASE- TARGETING COMPOUND IN HAC-15 CELLS. (n.d.). Lund University.

- Epoxy-Keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. (n.d.).

- Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. (2024). Frontiers.

- No extra-adrenal aldosterone production in various human cell lines. (n.d.). PMC.

- LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Biotage.

- Luciferase Reporter Gene Assay, high sensitivity. (n.d.). G-Biosciences.

- trans-EKODE-(E)-Ib (CAS 478931-82-7). (n.d.). Cayman Chemical.

- Spatiotemporal changes in the Content and Metabolism of 9, 12, 13 – Trihydorxy-10(E)

- Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. (n.d.). PMC.

- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.

- Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. (n.d.). PMC.

- Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. (2015). PLOS One.

- A hydrogen peroxide responsive prodrug of Keap1-Nrf2 inhibitor for improving oral absorption and selective activation in inflamm

- Comparison of Aldosterone Production Among Human Adrenocortical Cell Lines. (2025). MDPI.

- Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. (2024). Protocols.io.

- Evaluation of Anti-Inflammatory and Anti-Proliferative Effect of Hydroxy-, Keto-, and Epoxy-Carotenoids in RAW 264.7 and HL-60 C. (2016).

- Evaluating the role of aldosterone synthesis on adrenal cell f

- Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (n.d.). PMC.

- 12,13-Epoxy-9-hydroxy-10-octadecenoate | C18H32O4 | CID 11954062. (n.d.). PubChem.

- Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. (n.d.). Hindawi.

- A simple liquid extraction for simultaneous determination of 12 opioids in plasma by LC-MS/MS. (n.d.).

- Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies. (2023). MDPI.

- Aging and Adrenal Aldosterone Production. (2018). PMC - NIH.

- Ready-To-Glow Secreted Luciferase Reporter Assay Protocol-

- Dual-Luciferase(R) Reporter Assay System Technical Manual #TM040. (n.d.). Promega.

- A 13-Oxo-9,10-epoxytridecenoate Phospholipid Analog of the Genotoxic 4,5-Epoxy-2E-decenal: Detection In Vivo, Chemical Synthesis, and Adduction with DNA. (n.d.). PMC.

- 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid | Others 15. (n.d.). InvivoChem.

Sources

- 1. Tuning the Reactivity of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators for Optimal in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Epoxy-keto derivative of linoleic acid stimulates aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

biosynthesis of 12(13)Ep-9-KODE from linoleic acid

An In-depth Technical Guide to the Biosynthesis of 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE) from Linoleic Acid

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and serves as a progenitor for a vast array of bioactive signaling molecules known as oxylipins.[1][2] The metabolic transformation of linoleic acid occurs through three principal enzymatic routes: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][3] This guide focuses on a specific branch of the lipoxygenase pathway, detailing the multi-step enzymatic cascade that converts linoleic acid into 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), a potent signaling molecule implicated in various physiological and pathophysiological processes, including the regulation of antioxidant responses.[4]

This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its in vitro reconstitution and analysis, and the rationale behind key methodological choices, designed for researchers, scientists, and professionals in drug development.

Part 1: The Core Biosynthetic Pathway

The formation of 12(13)Ep-9-KODE from linoleic acid is not a single enzymatic event but a sequential cascade involving an initial oxygenation, hydroperoxide transformation into a hydroxy-epoxide, and a final dehydrogenation. This pathway highlights the intricate enzymatic machinery cells employ to generate structural and functional diversity from a common precursor.

Step 1: Regiospecific Dioxygenation by 13-Lipoxygenase (13-LOX)

The biosynthetic journey commences with the action of a 13-lipoxygenase (13-LOX), an enzyme that catalyzes the insertion of molecular oxygen into the linoleic acid backbone.

-

Causality of the Reaction: 13-LOX specifically targets the carbon at position 13 of linoleic acid, which is part of a cis,cis-1,4-pentadiene system, a structural motif required for LOX activity.[5] This reaction is a dioxygenation, leading to the formation of a hydroperoxy derivative.

-

Product: The product of this highly stereospecific reaction is 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HpODE). The "(S)" configuration denotes the specific stereochemistry at the carbon bearing the hydroperoxy group, a critical feature for recognition by subsequent enzymes in the pathway.

Step 2: Isomerization and Epoxidation via Epoxy Alcohol Synthase Activity

The unstable 13S-HpODE intermediate is rapidly converted into a more stable hydroxy-epoxide. This transformation is catalyzed by enzymes with epoxy alcohol synthase (EAS) activity, which are often multifunctional enzymes within the cytochrome P450 superfamily or specialized lipoxygenases.[6]

-

Mechanism: This step is proposed to proceed through an intramolecular rearrangement of the hydroperoxide. The enzyme facilitates the formation of an epoxide ring across the 12 and 13 carbons. This process is mechanistically linked to the formation of a hydroxyl group at the 9-position. While the direct conversion of 13-HpODE to 9-hydroxy-12,13-epoxy-10(E)-octadecenoic acid is a specialized reaction, it is analogous to the formation of other hepoxilins from hydroperoxides.[6]

-

Intermediate Product: This reaction yields 9-hydroxy-12(13)-epoxy-10(E)-octadecenoic acid (9H-12(13)-EpODE). The formation of the trans-epoxide and the E-configuration of the remaining double bond are characteristic of this enzymatic rearrangement.

Step 3: Dehydrogenation to the Final 9-Keto Moiety

The final step in the biosynthesis is the oxidation of the hydroxyl group at the 9-position to a ketone.

-

Enzymatic Action: This conversion is carried out by a specific alcohol dehydrogenase. This enzyme utilizes a cofactor, such as NAD+, to accept the hydride from the C-9 alcohol, resulting in the formation of a carbonyl group.

-

Final Product: The resulting molecule is 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), the terminal product of this specific biosynthetic branch.[7]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic conversion of linoleic acid to 12(13)Ep-9-KODE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 9,10-Dihydroxy-12,13-epoxyoctadecanoate|Research [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cytochrome P450-Derived Linoleic Acid Metabolites: EpOMEs and Their Fates

Executive Summary: Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a substrate for several metabolic pathways, including the cytochrome P450 (CYP) epoxygenase pathway. This pathway generates bioactive lipid mediators, primarily 12,13-epoxyoctadecenoic acid (12,13-EpOME) and 9,10-EpOME. These epoxides are at a critical metabolic crossroads, being either hydrated to their corresponding diols, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) and 9,10-DiHOME, by soluble epoxide hydrolase (sEH), or potentially converted to other oxidized forms like keto-octadecadienoic acids (KODEs). Emerging research highlights these metabolites as crucial signaling molecules in a range of physiological and pathophysiological processes, including inflammation, pain perception, metabolic regulation, and cardiovascular disease. This guide provides a comprehensive technical overview of the biosynthesis, metabolism, biological functions, and analytical methodologies pertinent to these important oxylipins for researchers, scientists, and drug development professionals.

Section 1: The Cytochrome P450 Pathway in Linoleic Acid Metabolism

Linoleic acid (LA) metabolism is a central hub for the production of signaling molecules. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-known, the cytochrome P450 (CYP) pathway represents a third major route, generating a distinct class of oxylipins.[1][2]

Linoleic Acid: The Essential Precursor

As the most consumed polyunsaturated fatty acid (PUFA) in the human diet, derived from vegetable oils, nuts, and meats, linoleic acid is a fundamental component of cellular membranes and the precursor to a vast array of signaling lipids.[1][3] Its metabolism via CYP enzymes is a key source of endogenous signaling molecules.

The CYP Epoxygenase Branch

Unlike COX and LOX pathways that introduce hydroperoxy or hydroxy groups, the CYP epoxygenase pathway introduces an epoxide ring across one of the double bonds of linoleic acid.[2] This seemingly subtle modification dramatically alters the molecule's chemical properties and biological activity. The primary products of this reaction are two regioisomeric monoepoxides:

-

12,13-Epoxyoctadecenoic Acid (12,13-EpOME) : Also known as isoleukotoxin or vernolic acid.[4]

-

9,10-Epoxyoctadecenoic Acid (9,10-EpOME) : Also known as leukotoxin or coronaric acid.[4][5]

The formation of these epoxides is catalyzed by several CYP isoforms, with CYP2C9, CYP2C8, and CYP2J2 being the primary enzymes responsible in humans.[1][6][7][8] Other isoforms, such as CYP1A1 and CYP1A2, can also contribute to their production.[1][7][9]

Section 2: Biosynthesis and Metabolism of 12,13-EpOME and its Derivatives

The metabolic fate of 12,13-EpOME is a critical determinant of its ultimate biological effect. The pathway is characterized by a key enzymatic branch point governed by the activity of soluble epoxide hydrolase (sEH).

Step 1: CYP-Mediated Epoxidation of Linoleic Acid

The initial, rate-limiting step is the epoxidation of the C12-C13 double bond of linoleic acid by CYP epoxygenases to form 12,13-EpOME.[1][2] This conversion is a critical entry point into this signaling cascade.

Step 2: The sEH-Mediated Hydrolysis to 12,13-DiHOME

Once formed, 12,13-EpOME is a primary substrate for soluble epoxide hydrolase (sEH).[10][11] This enzyme catalyzes the addition of water to the epoxide ring, yielding the corresponding vicinal diol, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).[1][4][12] The balance between CYP epoxygenase activity and sEH activity is a crucial regulatory node, determining the relative concentrations of the bioactive epoxide and its diol metabolite.[2] Increased sEH activity leads to higher levels of DiHOMEs, which have distinct and often more potent biological effects than their epoxide precursors.[12][13][14]

Formation of Keto-Derivatives (KODEs)

While the sEH pathway is dominant, other transformations can occur. Keto-octadecadienoic acids (KODEs), such as 9-KODE and 13-KODE, are another class of oxidized linoleic acid metabolites.[12][15] While often associated with the lipoxygenase pathway, there is evidence for their involvement in nociception and metabolic regulation.[12][16] The compound 10(E)-9-oxo-12(13)-EpOME (EKODE) demonstrates the chemical possibility of a molecule containing both keto and epoxide functionalities and is known to regulate aldosterone production.[12][16] The precise enzymatic pathways leading from CYP-derived epoxides to specific KODE isomers remain an active area of investigation.

// Nodes LA [label="Linoleic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EpOME [label="12,13-EpOME\n(Isoleukotoxin)", fillcolor="#FBBC05", fontcolor="#202124"]; DiHOME [label="12,13-DiHOME\n(Isoleukotoxin diol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KODE [label="Keto-Derivatives\n(e.g., EKODE)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LA -> EpOME [label="CYP Epoxygenases\n(CYP2C9, CYP2J2, etc.)", color="#5F6368"]; EpOME -> DiHOME [label="Soluble Epoxide\nHydrolase (sEH)", color="#5F6368"]; EpOME -> KODE [label="Further Oxidation\n(Putative)", style=dashed, color="#5F6368"]; }

Figure 1: Biosynthesis pathway from Linoleic Acid to 12,13-EpOME and its major metabolites.

Section 3: Biological and Pathophysiological Roles

The metabolites of the CYP-linoleic acid pathway have pleiotropic effects, with activities that can be either beneficial or detrimental depending on the specific metabolite, its concentration, and the physiological context.

Metabolic Regulation and Thermogenesis

Paradoxically, while often associated with toxicity, 12,13-DiHOME has emerged as a beneficial "lipokine".[17][18]

-

Cold and Exercise: It is released from brown adipose tissue (BAT) in response to cold exposure and exercise.[19][20]

-

Fatty Acid Uptake: 12,13-DiHOME stimulates fatty acid uptake and oxidation in BAT and skeletal muscle.[19][20] This is achieved by promoting the translocation of fatty acid transporters like CD36 and FATP1 to the cell membrane.[1][4]

-

Systemic Effects: Higher circulating levels of 12,13-DiHOME are negatively correlated with BMI and insulin resistance and are associated with improved metabolic health.[1][4][21] Its mechanism may involve Gq-mediated intracellular calcium mobilization.[17][18]

Inflammation, Immunity, and Pain

The roles of these metabolites in inflammation are complex and often opposing.

-

Toxicity and ARDS: The epoxides (leukotoxins) and particularly their diols (leukotoxin-diols) have been implicated in cytotoxicity and are believed to be involved in acute respiratory distress syndrome (ARDS).[4][12][14]

-

Immune Dysfunction: 12,13-DiHOME can cause adaptive immune cell dysfunction and has been associated with an increased risk of developing asthma and atopy in neonates, potentially through inhibition of PPARγ signaling.[1][4] Gut microbiome-derived bacterial epoxide hydrolases can also contribute to 12,13-DiHOME production.[1][4]

-

Pain and Nociception: Certain KODEs and their precursors are involved in pain signaling by interacting with the TRPV1 receptor, which is responsible for sensing heat.[12][16]

Cardiovascular and Cerebrovascular Effects

The CYP/sEH pathway is increasingly recognized for its role in vascular health.

-

Cytotoxicity: At high concentrations, both 12,13-EpOME and 12,13-DiHOME can be toxic, inducing mitochondrial dysfunction.[8][9]

-

Cerebral Small Vessel Disease: An increased ratio of DiHOME-to-EpOME, indicating high sEH activity, is associated with markers of cerebral small vessel disease, white matter damage, and cognitive decline in patients with type 2 diabetes and stroke.[13][22][23] This suggests that sEH may be a therapeutic target to mitigate neurovascular damage.[13]

Quantitative Data Summary

| Metabolite | Key Biological Functions | Associated Disease States |

| 12,13-EpOME | Precursor to 12,13-DiHOME; activates AMPK phosphorylation.[24] | Cytotoxicity at high concentrations.[8][9] |

| 12,13-DiHOME | Stimulates fatty acid uptake in BAT and muscle[19][20]; Lipokine released during cold/exercise[20]; Pro-allergic immune dysfunction.[4] | ARDS[4][14], Asthma[1][4], Cerebral Small Vessel Disease.[13][22] |

| 9-KODE/13-KODE | Involved in nociception via TRPV1 activation[12][16]; Potential PPARα activation.[12][25] | Pain syndromes[12]; Potential role in metabolic dyslipidemia.[12] |

Section 4: Analytical Methodologies

Accurate quantification of these lipid mediators is essential for understanding their roles in biology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Quantification of Linoleic Acid Metabolites from Plasma

Objective: To extract, separate, and quantify 12,13-EpOME, 12,13-DiHOME, and related metabolites from a biological plasma sample.

1. Sample Preparation & Internal Standard Spiking:

-

Thaw 100 µL of plasma on ice.

-

Causality: To correct for analytical variability and matrix effects, add an internal standard mixture (e.g., d4-labeled 12,13-EpOME, d4-9,10-DiHOME) in methanol. This is a critical step for accurate quantification.

2. Protein Precipitation & Lipid Extraction:

-

Add 400 µL of ice-cold ethyl acetate to the plasma.[2]

-

Vortex vigorously for 1 minute to precipitate proteins and extract lipids into the organic phase.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic layer.[2]

-

Repeat the extraction step on the remaining aqueous layer and pool the organic extracts.

3. Solvent Evaporation and Reconstitution:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[2]

-

Causality: This step concentrates the analytes.

-

Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., Methanol) for LC-MS/MS analysis.[2]

4. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Negative ESI is typically used for these carboxylic acid-containing lipids.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Example MRM Transitions:

-

12,13-EpOME: m/z 295 -> specific fragment ions

-

12,13-DiHOME: m/z 313 -> specific fragment ions

-

Internal Standards: Monitor corresponding mass-shifted transitions.

-

-

5. Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the peak area ratio (Analyte/Internal Standard).

-

Quantify the concentration by comparing this ratio to a standard curve prepared with known amounts of each analyte.

// Nodes A [label="1. Plasma Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add Internal Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Protein Precipitation &\nLiquid-Liquid Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Evaporate & Reconstitute", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. LC-MS/MS Analysis\n(Separation & Detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Data Processing &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Figure 2: Generalized workflow for the quantification of oxylipins from plasma.

Section 5: Therapeutic Targeting and Future Directions

The central role of the CYP/sEH axis in producing potent signaling molecules makes it an attractive target for therapeutic intervention.

Soluble Epoxide Hydrolase (sEH) Inhibition

Given that the diol metabolites (DiHOMEs) are often associated with detrimental effects like inflammation, cytotoxicity, and vascular damage, inhibiting their formation is a key strategy.[11][14]

-

Mechanism: Pharmacological inhibition of sEH prevents the conversion of bioactive epoxides (EpOMEs) into their corresponding diols.[11]

-

Therapeutic Potential: sEH inhibitors have shown anti-hypertensive, anti-inflammatory, and neuroprotective effects in preclinical models, largely by stabilizing the levels of beneficial epoxy-fatty acids.[11] This approach holds promise for treating conditions like hypertension, inflammatory pain, and potentially mitigating the neurovascular damage seen in diabetes and stroke.[11][13]

Unanswered Questions and Future Perspectives

Despite significant progress, key questions remain:

-

Receptor Identification: The specific receptors for many of these metabolites, particularly 12,13-DiHOME, are still being characterized, though G-protein coupled pathways are implicated.[17][18]

-

Pathway Crosstalk: The interaction between the CYP pathway and the LOX/COX pathways in integrated biological responses is not fully understood.

-

KODE Biosynthesis: The precise enzymatic routes from EpOMEs to specific KODE isomers need further elucidation.

Future research will focus on developing more potent and selective sEH inhibitors, identifying the receptors and downstream signaling pathways for these oxylipins, and exploring their potential as biomarkers for metabolic and cardiovascular diseases.

References

-

Hildreth, K., Kodani, S. D., Hammock, B. D., & Zhao, L. (2020). Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. Journal of Nutritional Biochemistry, 86, 108484. Available at: [Link]

-

Hildreth, K., Kodani, S. D., Hammock, B. D., & Zhao, L. (2020). Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies. eScholarship, University of California. Available at: [Link]

-

Lynes, M. D., Leiria, L. O., Lundh, M., et al. (2017). The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue. Harvard DASH. Available at: [Link]

-

Al-Sawalha, N. A., Al-Safi, R. I., Al-Shdefat, R. I., & Al-Gharaibeh, M. Z. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

-

Madden, J. A., Falck, J. R., Capdevila, J. H., & L-H, Y. (2000). Analysis of the cytotoxic properties of linoleic acid metabolites produced by renal and hepatic P450s. PubMed. Available at: [Link]

-

Al-Sawalha, N. A., Al-Safi, R. I., Al-Shdefat, R. I., & Al-Gharaibeh, M. Z. (2020). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Nutrients. Available at: [Link]

-

LIPID MAPS. (n.d.). (±)12(13)-EpOME. LIPID MAPS Structure Database. Available at: [Link]

-

Morisseau, C., & Hammock, B. D. (2013). Epoxide hydrolases: Their roles and interactions with lipid metabolism. ResearchGate. Available at: [Link]

-

Ryoo, S. W., Lin, W. Z., Ruthirakuhan, M., et al. (2022). Soluble epoxide hydrolase-derived linoleic acid diols, cerebral small vessel disease markers and white matter microstructural integrity in type 2 diabetes mellitus. Annals of Clinical and Translational Neurology. Available at: [Link]

-

Swardfager, W., Lin, W. Z., Ryoo, S. W., et al. (2023). Soluble Epoxide Hydrolase Derived Linoleic Acid Oxylipins, Small Vessel Disease Markers, and Neurodegeneration in Stroke. Journal of the American Heart Association. Available at: [Link]

-

Thewke, D. P., Larsen, B. T., & Rueda, L. M. (2014). Effects of 12,13-EpOME and 12,13-DiMOME on the phosphorylation of AMPK... ResearchGate. Available at: [Link]

-

Thompson, D. A., Luan, L., Ying, Y., et al. (2022). sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury. PNAS. Available at: [Link]

-

Senfeld, J. I., Lynes, M., Kodani, S., Lee, K., & Tseng, Y. (2023). 1650-P: Characterizing the Mechanism of Action of the Lipokine 12,13-diHOME. Diabetes. Available at: [Link]

-

Senfeld, J. I., Lynes, M., Kodani, S., Lee, K., & Tseng, Y. (2023). 1650-P: Characterizing the Mechanism of Action of the Lipokine 12,13-diHOME. ResearchGate. Available at: [Link]

-

de Oliveira, C. L., Iwanaga-Carvalho, C., & de Lemos, E. T. (2022). 12,13-diHOME as a new therapeutic target for metabolic diseases. PubMed. Available at: [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2022). The octadecanoids: an emerging class of lipid mediators. Biochemical Society Transactions. Available at: [Link]

-

Stanford, K. I., Lynes, M. D., Takahashi, H., et al. (2018). 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake. Cell Metabolism. Available at: [Link]

-

Nieman, D. C., Sha, W., Pappan, K. L., et al. (2015). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

-

Morisseau, C., & Hammock, B. D. (2012). Role of epoxide hydrolases in lipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

-

Marmesat, S., & Dobarganes, C. (2019). Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. AOCS. Available at: [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2022). The octadecanoids: an emerging class of lipid mediators. Biochemical Society Transactions. Available at: [Link]

-

Swardfager, W., et al. (2025). Metabolic and vascular contributions to dementia: Soluble epoxide hydrolase-derived linoleic acid oxylipins and glycemic status are related to cerebral small vessel disease markers, atrophy, and cognitive performance. Alzheimer's & Dementia. Available at: [Link]

-

FooDB. (2010). Compound 12,13-Epoxy-9,15-octadecadienoic acid (FDB003093). FooDB. Available at: [Link]

-

Garssen, G. J., Vliegenthart, J. F., & Boldingh, J. (1976). The formation of threo-11-hydroxy-trans-12: 13-epoxy-9-cis-octadecenoic acid by enzymic isomerisation of 13-L-hydroperoxy-9-cis, 11-transoctadecadienoic acid by soybean lipoxygenase-1. PubMed. Available at: [Link]

-

Vidémont, E., et al. (2021). The Linoleic Acid Content of the Stratum Corneum of Ichthyotic Golden Retriever Dogs Is Reduced as Compared to Unaffected Dogs. Cayman Biomedical Research Institute. Available at: [Link]

-

Mlakar, A., & Spiteller, G. (2001). Transformations of 12,13-Epoxy-ll-hydroxy-9-octadecenoic Acid and 4,5-Epoxy-N-acetylsphingosine by Incubation with Liver Homogenate and Liver Microsomes. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Coronaric acid. Wikipedia. Available at: [Link]

-

Pang, J., et al. (2024). Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer. ResearchGate. Available at: [Link]

-

Kim, M., et al. (2018). 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. ResearchGate. Available at: [Link]

-

Buratti, F. M., et al. (2025). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. MDPI. Available at: [Link]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

Sources

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies [escholarship.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Coronaric acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. LIPID MAPS [lipidmaps.org]

- 9. Analysis of the cytotoxic properties of linoleic acid metabolites produced by renal and hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]